1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid
Description
1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a trifluoromethyl-substituted benzoyl group at the 1-position and a carboxylic acid moiety at the 2-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound valuable in medicinal chemistry and drug discovery . Its structural uniqueness lies in the synergistic combination of the electron-withdrawing trifluoromethyl group and the rigid pyrrolidine scaffold, which facilitates interactions with enzymes and receptors .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)benzoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)9-4-1-3-8(7-9)11(18)17-6-2-5-10(17)12(19)20/h1,3-4,7,10H,2,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAYWWPZPIGMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: The compound may influence pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic Acid (CAS 251096-97-6)
- Structural Differences : Replaces the benzoyl group with a sulfonyl group.
- Key Properties :
- Enhanced electrophilicity due to the sulfonyl group, improving interactions with nucleophilic residues in enzymes .
- Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 0.031–0.062 µg/mL), attributed to sulfonyl-mediated membrane disruption .
- Applications : Drug discovery targeting resistant bacterial strains .
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Contains a benzyl group at the 1-position and two trifluoromethyl groups at the 4-position.
- Key Properties: Increased steric hindrance and lipophilicity compared to mono-trifluoromethyl derivatives . Reduced metabolic clearance in hepatic microsomal assays due to bulkier substituents .
- Applications : Explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid
- Structural Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent.
- Key Properties :
- Boc group enhances solubility in organic solvents, facilitating synthetic modifications .
- Benzyl group improves aromatic stacking interactions in receptor binding .
- Applications : Intermediate in peptide synthesis and protease inhibitor development .
Functional Group Modifications
Pyrrolidine-2-carboxylic Acid (Proline)
- Structural Differences : Lacks trifluoromethyl and benzoyl groups.
- Critical in peptide synthesis but lacks the pharmacological versatility of trifluoromethylated derivatives .
2-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Trifluoromethyl group at the 2-position instead of the benzoyl group.
- Key Properties :
- Exhibits enantiomer-dependent activity; (2R,3R)-isomer shows 10-fold higher dopamine receptor binding than (2S,3S)-isomer .
- Lower logP (1.8 vs. 2.5) compared to the benzoyl analogue, reducing membrane permeability .
Biological Activity
1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid, identified by CAS number 1105055-22-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is , with a molecular weight of approximately 287.23 g/mol. This compound incorporates a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by improving their pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Compounds containing trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines. The presence of the pyrrolidine moiety may contribute to interactions with cellular targets, potentially inhibiting tumor growth.
- Anticonvulsant Properties : Similar compounds have shown promise in anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group is crucial for enhancing the potency of the compound. Studies indicate that modifications in the aromatic ring and the carboxylic acid functionality can significantly affect biological activity. For instance, variations in substituents on the benzoyl moiety can lead to different levels of receptor affinity and selectivity.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells. For example, a related compound showed an IC50 value of 1.61 µg/mL against A-431 cell lines, indicating significant cytotoxic potential .
- Neuropharmacological Effects : Research into related pyrrolidine derivatives has revealed anticonvulsant effects in animal models, with some compounds demonstrating efficacy comparable to established medications like phenytoin .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 287.23 g/mol | Varies (typically between 250-300 g/mol) |
| Antitumor IC50 | ~1.61 µg/mL | Often ranges from 0.5 to 5 µg/mL |
| Anticonvulsant Activity | Potentially effective | Established compounds like phenytoin show clear efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
